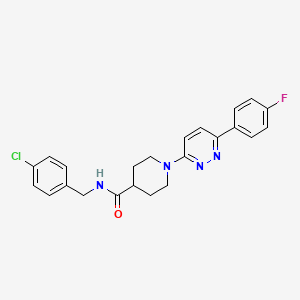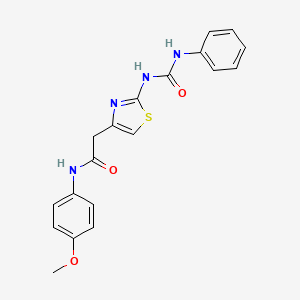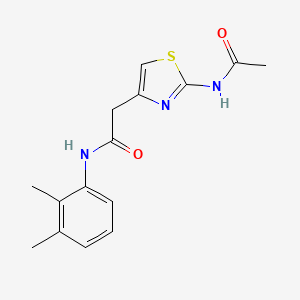![molecular formula C19H19FN6O2 B11279940 5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279940.png)
5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions, using fluorinating and methylating agents, respectively.
Coupling with the Carboxamide Group: The final step involves coupling the triazole derivative with a carboxamide group, which can be achieved through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, and sulfonic acids.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
5-アミノ-N-(3-フルオロ-4-メチルフェニル)-1-{2-[(4-メチルフェニル)アミノ]-2-オキソエチル}-1H-1,2,3-トリアゾール-4-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。トリアゾール環は、生物学的巨大分子と水素結合やπ-π相互作用を形成し、その活性を影響を与える可能性があります。フルオロ基とメチル基は、化合物の結合親和性と選択性を高める可能性があります。
6. 類似化合物の比較
類似化合物
5-アミノ-3-(4-メチルフェニル)-1H-ピラゾール: トリアゾール環の代わりにピラゾール環を持つ関連化合物。
4-メチルフェニル-1H-1,2,3-トリアゾール: アミノ基とカルボキサミド基を持たない、より単純なトリアゾール誘導体。
N-(3-フルオロ-4-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド: 類似の置換基を持つが、アミノ基がない化合物。
独自性
5-アミノ-N-(3-フルオロ-4-メチルフェニル)-1-{2-[(4-メチルフェニル)アミノ]-2-オキソエチル}-1H-1,2,3-トリアゾール-4-カルボキサミドの独自性は、特定の化学的および生物学的特性を与える官能基の組み合わせにあります。
類似化合物との比較
Similar Compounds
5-amino-3-(4-methylphenyl)-1H-pyrazole: A related compound with a pyrazole ring instead of a triazole ring.
4-methylphenyl-1H-1,2,3-triazole: A simpler triazole derivative without the amino and carboxamide groups.
N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A compound with similar substituents but lacking the amino group.
Uniqueness
The uniqueness of 5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C19H19FN6O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
5-amino-N-(3-fluoro-4-methylphenyl)-1-[2-(4-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN6O2/c1-11-3-6-13(7-4-11)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-8-5-12(2)15(20)9-14/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) |
InChIキー |
JJOZZXWALWIGQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Ethyl-piperazin-1-yl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11279870.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11279882.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B11279894.png)

![N-(4-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11279906.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11279920.png)


![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279949.png)
![2-({4-[(3-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11279953.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11279957.png)
